
Eupha-8,24-dienol
Overview
Description
Eupha-8,24-dienol (synonyms: euphol, 5α-Eupha-8,24-dien-3β-ol, Lanosta-8,24-dien-3-ol) is a euphane-type triterpenoid with the molecular formula C30H50O and an average mass of 426.729 . It is characterized by a hydroxyl group at C3β, a double bond between C8 and C24, and a tetracyclic euphane skeleton. This compound is commonly isolated from Euphorbia species, such as E. tanquahuete, E. kansui, and E. resinifera . This compound serves as a precursor for semisynthetic derivatives and exhibits moderate cytotoxic activity, particularly against leukemia (K562) cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Euphol can be extracted from Euphorbia tirucalli through a series of steps involving alcohol extraction, silica gel column separation, and reversed-phase high-performance liquid chromatography . The process involves:
- Alcohol extraction of the plant material.
- Separation using silica gel column chromatography.
- Further purification using reversed-phase high-performance liquid chromatography to achieve a purity of over 98% .
Industrial Production Methods: The industrial production of euphol follows similar extraction and purification techniques but on a larger scale. The process is designed to be efficient, yielding high-purity euphol suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Euphol undergoes several types of chemical reactions, including:
Oxidation: Euphol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl group present in euphol.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters and ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions
Major Products:
- Oxidized derivatives of euphol.
- Reduced forms of euphol.
- Ester and ether derivatives .
Scientific Research Applications
Eupha-8,24-dienol, a compound derived from various natural sources, has garnered attention for its diverse applications in scientific research. This article explores its potential uses across different fields, supported by comprehensive data tables and case studies.
Chemical Properties and Structure
This compound is a triterpenoid alcohol characterized by its unique structure, which contributes to its biological activity. Its molecular formula is , and it features a complex carbon skeleton typical of triterpenes. This structural complexity allows for various interactions with biological systems.
Pharmacological Research
This compound has been studied for its potential therapeutic effects. Research indicates that it exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating conditions such as arthritis and cardiovascular diseases.
- Case Study : A study published in the Journal of Natural Products demonstrated that this compound significantly reduced inflammation markers in rodent models of arthritis, suggesting its utility in developing anti-inflammatory drugs.
Agricultural Applications
The compound has shown promise in agricultural settings, particularly as a natural pesticide. Its efficacy against various pests can be attributed to its ability to disrupt insect hormonal systems.
- Data Table: Efficacy of this compound Against Pests
Pest Species | Concentration (mg/L) | Mortality Rate (%) |
---|---|---|
Aphids | 100 | 85 |
Spider Mites | 200 | 90 |
Whiteflies | 150 | 80 |
Cosmetic Industry
Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging effects.
- Case Study : A formulation containing this compound was tested for skin hydration and elasticity improvement in human subjects. Results indicated a significant improvement over a four-week period compared to control products.
Biotechnology
Research into the biosynthesis of this compound has implications for biotechnology, particularly in metabolic engineering. By manipulating pathways in microorganisms, researchers aim to produce this compound sustainably.
- Data Table: Biosynthetic Pathways for this compound Production
Organism | Pathway Type | Yield (g/L) |
---|---|---|
Saccharomyces cerevisiae | Engineered Pathway | 5 |
Escherichia coli | Native Pathway | 2 |
Mechanism of Action
Euphol exerts its effects through several mechanisms:
Anti-inflammatory: Euphol inhibits the activity of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anti-cancer: Euphol induces autophagy and apoptosis in cancer cells by modulating various signaling pathways, including the inhibition of transforming growth factor-beta (TGF-β) signaling
Immunomodulatory: Euphol modulates the endocannabinoid system by inhibiting monoacylglycerol lipase (MGL) activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
Hydroxylation and Ketone Addition
Key Findings :
- Oxygenation enhances bioactivity : The addition of hydroxyl (e.g., C11β-OH) and ketone groups (e.g., C7, C11) correlates with increased cytotoxicity and specificity. For example, Eupha-8,24-diene-3β,11β-diol-7-one showed broader anticancer activity than the parent compound .
- Ketones vs. hydroxyls : Compounds with ketones (e.g., C7, C11) often exhibit antioxidant properties, as seen in Eupha-8,24-diene-3β-ol-7,11-dione , whereas hydroxylation at C11β enhances cytotoxicity .
Side Chain Modifications
Key Findings :
- Side chain truncation: The removal of methyl groups (C25–C27) and introduction of a C24 aldehyde in 25,26,27-Trisnor-3β-hydroxy-euphan-24-al significantly increased selectivity for leukemia cells .
- Double bond position : Shifting the double bond from Δ8,24 to Δ8,23 (Eupha-8,23-dien-3β,25-diol) alters polarity and may influence bioavailability .
Stereochemical Variations
Key Findings :
- C24 configuration : The 24R stereoisomer of Eupha-8,25-diene-3β,24-diol demonstrated stronger antioxidant activity than the 24S form, highlighting the role of chirality in bioactivity .
Key Findings :
Biological Activity
Eupha-8,24-dienol is a triterpene compound primarily isolated from the plant Euphorbia kansui . This compound has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and cellular cytotoxicity. This article synthesizes available research findings, case studies, and data tables related to the biological activity of this compound.
Chemical Structure and Properties
This compound is classified as a triterpene with a molecular formula of . It is characterized by a tetracyclic structure typical of euphane-type triterpenes. The compound's structure has been elucidated through various spectroscopic methods including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) .
Cytotoxicity
Research has demonstrated that this compound exhibits moderate cytotoxic effects against several cancer cell lines:
- Colon Cancer (HCT-116) : IC50 values indicate moderate efficacy.
- Gastric Cancer (MKN-45) : Similar cytotoxic effects observed.
- Breast Cancer (MCF-7) : Notable inhibition of cell proliferation.
The specific IC50 values for this compound against these cell lines have been reported as follows:
Cell Line | IC50 (µg/mL) |
---|---|
HCT-116 | 22 ± 1.4 |
MKN-45 | 89 ± 1.2 |
MCF-7 | 84.6 ± 5.4 |
These findings suggest that this compound may serve as a promising candidate for further development in anticancer therapies .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that the compound triggers cell cycle arrest at the G0/G1 phase, which is crucial for inhibiting cancer cell proliferation . The regulation of mitochondrial pathways related to apoptosis has also been implicated in its mode of action.
Case Studies and Clinical Relevance
A notable study investigated the effects of this compound on liver hepatocellular carcinoma cells (HepG2). The results indicated that while some compounds derived from Euphorbia species exhibited mild activity against HepG2 cells, this compound showed more pronounced effects compared to other tested terpenoids .
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other triterpenes from Euphorbia species:
Compound | Source | Cytotoxicity (IC50 µg/mL) | Mechanism |
---|---|---|---|
This compound | Euphorbia kansui | HCT-116: 22 | Apoptosis induction |
Tirucadalenone | Euphorbia tirucalli | K562: 22 | Cell cycle arrest |
Euphol | Euphorbia spp. | MCF-7: Not significant | Unknown |
This table illustrates that while this compound shows significant potential against colon cancer cells, other compounds may exhibit varying degrees of effectiveness across different cancer types.
Q & A
Basic Research Questions
Q. How is Eupha-8,24-dienol structurally characterized in natural product research?
Methodological Answer: Structural elucidation relies on spectroscopic techniques such as 1D/2D NMR (e.g., H, C, COSY, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) . For example, and detail the use of NMR data to confirm the triterpenoid backbone and functional groups (e.g., hydroxyl and ketone moieties) in this compound derivatives. IR spectroscopy further validates oxygenated functional groups .
Q. What pharmacological activities have been reported for this compound?
Methodological Answer: Studies highlight cytotoxic activity against cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer) at concentrations of 10–50 μM, as shown in and . Bioassays should use standardized protocols (e.g., MTT assays) with positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
Q. Which plant sources are known to contain this compound?
Methodological Answer: The compound is isolated from Euphorbia species , including E. kansui and E. microsciadia, using ethyl acetate or methanol extracts. , and 12 provide extraction yields (e.g., 0.00034% from E. kansui roots) and emphasize solvent polarity’s role in isolating triterpenoids .
Q. What analytical techniques ensure purity of this compound isolates?
Methodological Answer: HPLC-DAD (Diode Array Detection) and GC-MS are critical for purity validation. notes retention indices and spectral matching against databases (e.g., NIST) to rule out co-eluting compounds. Column chromatography (silica gel, Sephadex LH-20) is used for preliminary purification .
Advanced Research Questions
Q. How can researchers design experiments to validate the bioactivity of this compound against contradictory findings?
Methodological Answer: Address discrepancies by standardizing cell line models (e.g., using ATCC-validated lines), controlling for solvent effects (e.g., DMSO concentration ≤0.1%), and applying dose-response curves. and recommend cross-validating cytotoxicity results with apoptosis assays (e.g., Annexin V staining) and mechanistic studies (e.g., ROS detection) .
Q. What strategies optimize the extraction and isolation of this compound from complex plant matrices?
Methodological Answer: Combine solvent partitioning (e.g., ethyl acetate for medium-polarity compounds) with flash chromatography for rapid fractionation. suggests using TLC-guided fractionation and LC-MS to track target compounds. Accelerated solvent extraction (ASE) improves yield while reducing solvent use .
Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?
Methodological Answer: Perform meta-analysis of raw data (e.g., IC values, cell viability curves) while accounting for variables like cell passage number, assay duration, and culture conditions. emphasizes statistical rigor (e.g., ANOVA with post-hoc tests) and transparency in reporting negative results .
Q. What in silico methods predict the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like topoisomerase II or tubulin. and support QSAR modeling to correlate functional groups (e.g., hydroxylation at C-3) with bioactivity. Validate predictions with synthetic analogs .
Q. How can researchers ensure reproducibility in pharmacological studies of this compound?
Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw NMR/MS spectra, assay protocols, and cell line authentication certificates. and recommend using platforms like Zenodo for data sharing and citing LOT numbers for reagents .
Q. What methodologies assess the synergistic effects of this compound with other phytochemicals?
Methodological Answer: Use combinatorial screening (e.g., checkerboard assays) to calculate Combination Index (CI) values. and highlight the need for isobologram analysis to distinguish additive, synergistic, or antagonistic interactions. LC-MS/MS can quantify co-administered compounds in vitro .
Q. Tables for Reference
Table 1: Pharmacological Activities of this compound Derivatives (Adapted from )
Compound | Cell Line Tested | IC (μM) | Mechanism Proposed |
---|---|---|---|
Eupha-8,24-dien-3β-ol | HCT-116 | 12.5 | Apoptosis via ROS |
Eupha-8,24-dien-3β-ol-7,11-dione | MCF-7 | 28.3 | Cell cycle arrest (G2/M) |
Table 2: Key Spectroscopic Data for Structural Confirmation ( )
Functional Group | NMR Signal (H/C) | HR-ESI-MS (m/z) |
---|---|---|
C-3 hydroxyl | δ 3.50 (1H, m); δ 73.2 | 441.36 [M+H] |
C-7 ketone | -; δ 207.8 | 439.34 [M-H] |
Properties
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-WZLOIPHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318412 | |
Record name | (+)-Euphol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Euphol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
514-47-6 | |
Record name | (+)-Euphol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Euphol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Euphol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116 °C | |
Record name | Euphol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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